![molecular formula C10H6N2O2 B1449600 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one CAS No. 39786-36-2](/img/structure/B1449600.png)
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Overview
Description
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a fused heterocyclic compound featuring a benzofuran ring condensed with a pyrimidinone moiety. Despite its structural similarity to sulfur-containing analogs like 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one, the furo variant has been less extensively studied, particularly in therapeutic contexts .
Preparation Methods
Intramolecular Cyclization of 4-Substituted 2-Amino-5-bromo-6-(2-hydroxyphenyl)-pyrimidine Derivatives
A key synthetic route involves the formation of the tricyclic benzofuro[3,2-d]pyrimidine core by intramolecular cyclization of appropriately functionalized pyrimidine precursors.
- Starting Materials: 4-substituted 2-amino-5-bromo-6-(2-hydroxyphenyl)-pyrimidine derivatives.
- Reaction: Intramolecular cyclization under conditions favoring ring closure to form the fused benzofuro-pyrimidine system.
- Significance: The amino group at the 2-position and substitution at the 4-position allow further functionalization, making this intermediate valuable for medicinal chemistry applications.
- Advantages: This method provides a direct route to the tricyclic system with potential for high purity and yield.
- Limitations: The need for brominated intermediates and precise control of cyclization conditions may complicate scalability.
This approach was described in a European patent (EP1925619A1), which also details subsequent functionalization steps for medicinally relevant derivatives.
Phosphoryl Chloride-Mediated Chlorination and Subsequent Amination
A synthetic sequence involving chlorination and amination steps is used to prepare 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one and related derivatives:
- Procedure:
- Suspend 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one with tetramethylammonium chloride in acetonitrile.
- Add phosphorus oxychloride (POCl3) at 15-20°C.
- Reflux for 3 hours to complete chlorination.
- Quench with ice and saturated sodium carbonate solution, adjust pH to 6-7.
- Isolate the precipitated product by filtration and washing.
- Yield: Approximately 87.7% isolated yield of the chlorinated product.
- Further Functionalization: The chlorinated compound undergoes nucleophilic substitution with amines such as N,N-diisopropylethylamine and protected aminopyrrolidines to introduce nitrogen-containing substituents.
- Purification: Includes solvent evaporation, washing with aqueous solutions, drying, and recrystallization.
- Characterization: Detailed ^1H NMR data confirm structure and purity.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The intramolecular cyclization approach (Method 1) is foundational for constructing the benzo-fused pyrimidine ring system. It enables subsequent functionalization at the 4-position, critical for biological activity tuning.
- Phosphoryl chloride-mediated chlorination (Method 2) offers a robust and scalable route to halogenated intermediates, which are versatile for nucleophilic substitution reactions introducing diverse amines.
- The aza-Wittig tandem reaction (Method 3) is notable for its mild conditions and straightforward purification, facilitating the synthesis of a variety of aryl-substituted derivatives with potential biological relevance.
- Carbon disulfide addition (Method 4) extends the chemistry to triazolo-fused systems, indicating the adaptability of the benzofuro-pyrimidinone scaffold for heterocyclic expansion.
- The base-promoted tandem heterocyclization (Method 5) provides a novel, efficient synthetic route to complex fused heterocycles, with good yields and potential for further bioactive compound development.
Chemical Reactions Analysis
Functionalization through Alkylation
The lactam nitrogen and furan oxygen serve as sites for alkylation:
-
O-Alkylation : Ethyl chloroacetate in basic media reacts with precursors to form O-alkylated intermediates, which undergo Thorpe-Ziegler cyclization to yield fused furopyridines .
-
N-Substitution : 4-Position modifications are achieved via nucleophilic displacement. For example, 2-amino derivatives undergo coupling with nitrogen-containing heterocycles to enhance bioactivity .
Nucleophilic Substitution Reactions
Electrophilic aromatic substitution occurs at electron-deficient positions of the pyrimidinone ring:
-
Halogenation : Chlorine or fluorine substituents are introduced using POCl<sub>3</sub> or fluorinating agents, enabling further cross-coupling reactions .
-
Methoxy Group Formation : Heating fluorinated derivatives with MeOK replaces fluorine with methoxy via nucleophilic aromatic substitution .
Substrate | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
3i (Fluorinated) | t-BuOK, MeOK | DMF, 90°C, 4h | 6-Methoxy derivative | 68% |
Biological Activity-Driven Modifications
Derivatives are tailored for kinase or receptor modulation:
-
Pim Kinase Inhibition : Benzothienopyrimidinone analogues (e.g., compound 14j ) exhibit subnanomolar K<sub>i</sub> values against Pim-1/2/3 kinases, achieved by optimizing substituents at the 4-position .
-
Histamine H4 Modulation : 2-Amino-8-chloro derivatives show anti-inflammatory potential via H4 receptor interaction .
Compound | Target | K<sub>i</sub> (nM) | EC<sub>50</sub> (μM) |
---|---|---|---|
14j | Pim-1/Pim-2/Pim-3 | 2 / 3 / 0.5 | 1.7 (K562 cells) |
Stability and Reactivity Insights
Scientific Research Applications
Organic Electronics
Electron Transport Material in OLEDs
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is primarily utilized as an electron-transporting host material in blue phosphorescent organic light-emitting diodes (PhOLEDs). Its electron transport capabilities are crucial for achieving high external quantum efficiency (EQE) and minimizing efficiency roll-off at high brightness levels.
Performance Metrics
Property | Value |
---|---|
External Quantum Efficiency | >20% at 1000 cd/m² |
Efficiency Roll-off | Low |
Triplet Energy Requirement | Higher than phosphorescent emitters |
The compound's effectiveness stems from its ability to control carrier balance and widen the exciton recombination zone, which enhances the overall performance of OLED devices.
Medicinal Chemistry
Inhibition of Enzyme Activity
In the realm of medicinal chemistry, derivatives of this compound have been identified as potential inhibitors of enzymes such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is significant for cancer treatment, as it can modulate critical signaling pathways associated with cell proliferation and survival.
Case Study: EGFR Inhibition
- Mechanism : The compound disrupts the EGFR signaling pathway, leading to apoptosis in cancer cells.
- Outcome : Reduced cell proliferation and increased cell death were observed in treated cancer cell lines.
Materials Science
Advanced Material Applications
The unique electronic properties of this compound make it suitable for use in various advanced materials beyond electronics. These include:
- Sensors : Leveraging its electronic characteristics for enhanced sensitivity and selectivity.
- Photovoltaic Devices : Its role as a charge transport material contributes to improved efficiency in solar cells.
Comparison of Properties
Application | Key Features |
---|---|
Organic Electronics | High EQE, low roll-off |
Medicinal Chemistry | EGFR inhibition for cancer therapy |
Materials Science | Versatile use in sensors and photovoltaics |
Mechanism of Action
The mechanism of action of 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one varies depending on its application. In organic electronics, it functions as an electron-transport material, facilitating the movement of electrons within the device. In medicinal chemistry, its derivatives inhibit specific enzymes by binding to their active sites, thereby blocking their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heteroatom Variations
The primary structural analogs of 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one involve substitutions of the furan oxygen with sulfur (thieno derivatives) or nitrogen (pyrido derivatives). These changes significantly alter electronic properties and molecular interactions:
- Oxygen (Furo) : Enhances hydrogen-bonding capacity due to electronegativity but reduces polarizability compared to sulfur.
- Sulfur (Thieno): Introduces greater hydrophobicity and polarizability, favoring π-π interactions with aromatic residues in enzyme active sites .
Table 1: Structural and Electronic Properties
Compound | Heteroatom | LogP* | Fluorescence (λem, nm) |
---|---|---|---|
This compound | O | 2.1 | 450 (weak) |
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one | S | 3.4 | 520 (strong) |
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine | N | 1.8 | N/A |
*Estimated using fragment-based methods.
Enzyme Inhibition
Tankyrase (TNKS) Inhibition
- Thieno Analogs: Compound 23 (2-(4-tert-butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one) exhibits potent TNKS inhibition (IC50 = 21 nM for TNKS1, 29 nM for TNKS2) due to sulfur-enhanced π-π stacking with Tyr1071 and Tyr1060 residues .
- Furo Analogs: Limited data exist, but scaffold modifications (e.g., pyrido[3',2':4,5]furo derivatives) show activity as muscarinic acetylcholine receptor M4 modulators, suggesting divergent target profiles .
Kinase Inhibition
- Thieno Derivatives: Demonstrated nanomolar potency against PIM kinases (e.g., IC50 < 10 nM for PIM-1) with high oral bioavailability .
- Furo Derivatives: No direct kinase inhibition data reported; however, pyrido-furo hybrids are explored for phosphodiesterase type 4 (PDE4) inhibition, indicating versatility in target engagement .
Photophysical Properties
- Thieno Derivatives: Exhibit strong solid-state fluorescence (e.g., compound 3c: λem = 520 nm, Stokes shift = 90 nm) due to sulfur’s electron-rich nature enhancing excited-state delocalization .
- Furo Derivatives : Weaker fluorescence (λem = 450 nm) with hypsochromic shifts, attributed to oxygen’s higher electronegativity reducing conjugation .
Biological Activity
Overview
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused benzofuran and pyrimidine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various signaling pathways.
This compound primarily acts as an EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor , which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it inhibits its phosphorylation activity, thereby modulating downstream signaling pathways that are often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells.
Enzyme Inhibition
This compound has been identified as an effective inhibitor of several kinases, including:
- Pim-1, Pim-2, and Pim-3 : These serine/threonine kinases are overexpressed in various malignancies. The compound exhibits subnanomolar to low single-digit nanomolar inhibition against these targets .
- Histamine H4 Receptor : Selected derivatives of this compound have shown modulatory effects on the H4 receptor, indicating potential therapeutic applications in inflammatory disorders .
Cellular Effects
The biological activity of this compound extends to its effects on cellular processes:
- Apoptosis Induction : In cancer cell lines, the compound has demonstrated significant ability to induce apoptosis by disrupting critical signaling pathways associated with cell survival.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant anti-tumor activity against KYSE70 and KYSE150 cells at concentrations around 40 μg/mL .
Metabolism and Distribution
The pharmacokinetic profile of this compound suggests that it is metabolized by cytochrome P450 enzymes in the liver. Its transport within biological systems is facilitated by organic anion-transporting polypeptides (OATPs), which enhance its cellular uptake. The compound exhibits good stability under physiological conditions but may degrade over extended periods .
Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of various derivatives of this compound found that certain compounds exhibited potent activity against cancer cell lines, with EC50 values in the submicromolar range. These findings highlight the compound's potential as a lead for developing new anticancer therapies.
Compound | Cell Line | EC50 (µM) |
---|---|---|
3b | K562 | <0.1 |
6e | MV4-11 | <0.5 |
12b | KYSE70 | <0.2 |
Study 2: In Vivo Efficacy
In animal models, dosage studies revealed that lower doses of this compound effectively inhibited tumor growth without significant toxicity. This suggests a favorable therapeutic index for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one derivatives, and how are they characterized?
- Methodology :
- Starting Materials : Use 2-hydroxy-5-nitrobenzaldehyde as a precursor for cyanation, esterification, and cyclization to form the core scaffold .
- Optimization : Reaction conditions (e.g., temperature, catalysts) are systematically adjusted to improve yield and regioselectivity .
- Characterization : Employ NMR, NMR, IR, and mass spectrometry (MS) for structural confirmation .
Q. What biological targets are associated with this compound, and how is activity assessed?
- Primary Targets : Tankyrase (TNKS1/2) and PIM kinases, implicated in cancer and Wnt/β-catenin signaling .
- Assays :
- Enzymatic Inhibition : Measure IC values using ADP-Glo™ kinase assays for TNKS1/2 (nanomolar potency observed) .
- Selectivity Panels : Screen against PARP family members to confirm target specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at the 2- or 4-positions) influence potency and selectivity?
- SAR Insights :
- 2-Phenyl Substituents : Introduction of a 4-tert-butylphenyl group at position 2 enhances TNKS inhibition (IC = 21 nM) and selectivity over PARP1 (>100-fold) .
- 4-Methoxy Groups : Improve metabolic stability by reducing oxidative degradation .
- Computational Tools : Scaffold-hopping and pharmacophore modeling identify bioisosteric replacements (e.g., thieno vs. furo rings) to optimize binding .
Q. What strategies are employed to overcome kinase selectivity challenges in polypharmacology?
- Structural Analysis : Co-crystallization with PIM1 kinase reveals hydrophobic interactions in the ATP-binding pocket, guiding substituent design to avoid off-target binding .
- Selectivity Filters : Use hinge-region mutagenesis assays to prioritize compounds with >50-fold selectivity against related kinases (e.g., FLT3, CDK2) .
Q. How can tandem structure-based and scaffold-hopping approaches accelerate lead optimization?
- Workflow :
Virtual Screening : Dock compound libraries into TNKS’s nicotinamide-binding site to identify initial hits .
Scaffold Hopping : Replace the benzothieno core with a benzofuro moiety to improve solubility while retaining potency .
- Validation : Confirm binding modes via molecular dynamics simulations and free-energy calculations .
Q. What role does regiochemical control play in synthesizing fused tricyclic systems?
- Challenges : Competing cyclization pathways (e.g., furo[3,2-d] vs. furo[2,3-d] isomers) require precise stoichiometry and catalyst selection .
- Solutions : Palladium-mediated cross-coupling ensures regioselective closure of the furan ring .
Q. How are pharmacokinetic properties (e.g., oral bioavailability) optimized for in vivo studies?
- Key Modifications :
- LogP Adjustment : Introduce polar groups (e.g., morpholine) to reduce CYP450-mediated metabolism .
- Bioisosteres : Replace metabolically labile esters with amides to enhance half-life .
Q. What mechanistic studies validate target engagement in cellular models?
- Approaches :
- Biochemical Profiling : Use Western blotting to monitor β-catenin degradation (a downstream Wnt pathway marker) in TNKS-inhibited cells .
- Thermal Shift Assays : Confirm compound binding to PIM kinases by measuring protein thermal stability shifts .
Q. Methodological Considerations
Q. How are crystallographic data utilized to refine binding hypotheses?
- Case Study : X-ray structures of 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one bound to PIM1 reveal a key hydrogen bond with the hinge residue Glu121, informing substituent prioritization .
Q. What in silico tools predict off-target liabilities for this scaffold?
Properties
IUPAC Name |
3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWPSFTRGJXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345391 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39786-36-2 | |
Record name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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